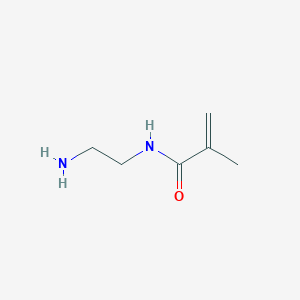

n-(2-aminoethyl)methacrylamide

Overview

Description

N-(2-Aminoethyl)methacrylamide (AEMA) is a methacrylamide derivative featuring a primary amine group on its ethyl side chain (chemical formula: C₆H₁₃ClN₂O; molecular weight: 164.63 g/mol) . This compound is widely utilized in polymer chemistry due to its reactive primary amine, which facilitates conjugation with biomolecules, crosslinking, and pH-responsive behavior. AEMA is synthesized via radical polymerization with methacrylate-based monomers or through post-polymerization modifications, enabling precise control over polymer architecture .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-aminoethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

CH2=C(CH3)COCl+H2NCH2CH2NH2→CH2=C(CH3)CONHCH2CH2NH2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)methacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers.

Substitution Reactions: The amino group can participate in substitution reactions with electrophiles.

Addition Reactions: The double bond in the methacrylamide moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Addition Reactions: Nucleophiles such as thiols or amines can add to the double bond under mild conditions.

Major Products Formed

Polymerization: Polymers with varying properties depending on the monomer composition.

Substitution Reactions: Substituted amides with different functional groups.

Addition Reactions: Adducts with nucleophiles attached to the methacrylamide moiety.

Scientific Research Applications

Drug Delivery Systems

AEMA-based polymers have been explored for drug delivery due to their biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, allowing for controlled release. In a study, AEMA was incorporated into hydrogels that demonstrated effective release profiles for various drugs, highlighting its potential in targeted therapy .

Case Study: Hydrogel Scaffolds for Tissue Regeneration

Research has shown that hydrogels made from AEMA can support cell growth and tissue regeneration. In vitro studies indicated that these scaffolds could promote gingival tissue regeneration, making them promising candidates for dental applications .

Magnetic Particle Formation

AEMA can also be polymerized to create magnetic particles, which are useful in various biomedical applications, including magnetic resonance imaging (MRI) and targeted drug delivery. The magnetic properties allow for the manipulation of these particles in biological systems, enhancing their effectiveness in therapeutic applications .

Responsive Materials

Tunable Biodegradable Networks

Recent advancements have demonstrated the use of AEMA in creating synthetic networks that are responsive to environmental stimuli (e.g., pH changes). These materials can be tailored for specific applications such as drug release systems that respond to the acidic environment of tumors, thereby providing localized treatment options .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)methacrylamide primarily involves its ability to polymerize and form networks. The amino group can interact with various substrates, facilitating the formation of complex structures. In biological systems, it can form hydrogels that encapsulate drugs, allowing for controlled release.

Comparison with Similar Compounds

N-(2-Hydroxypropyl)methacrylamide (HPMA)

Structural Differences: HPMA replaces AEMA’s primary amine with a hydroxypropyl group, rendering it hydrophilic and non-ionic. Properties and Applications:

- HPMA copolymers are biocompatible and used for targeted drug delivery (e.g., anthracycline conjugates for leukemia treatment) .

- Unlike AEMA, HPMA lacks primary amines, limiting its DNA-binding capability but enhancing passive tumor targeting via the enhanced permeability and retention (EPR) effect .

| Property | AEMA | HPMA |

|---|---|---|

| Functional Group | Primary amine (-NH₂) | Hydroxyl (-OH) |

| Charge at pH 7 | Positive | Neutral |

| Key Application | Gene delivery, hydrogels | Drug conjugation, imaging |

N,N-(2-Dimethylamino)ethyl Methacrylamide (DMAEMA)

Structural Differences : DMAEMA contains a tertiary amine group, unlike AEMA’s primary amine.

Properties and Applications :

- DMAEMA’s tertiary amine provides pH-dependent buffering capacity, enhancing endosomal escape in gene delivery. However, it exhibits higher cytotoxicity than AEMA .

- In triblock copolymers, increasing DMAEMA content elevates transfection efficiency but also membrane disruption and toxicity .

| Property | AEMA | DMAEMA |

|---|---|---|

| Amine Type | Primary | Tertiary |

| Cytotoxicity | Low | High |

| DNA Binding | Stable polyplexes | Efficient but unstable |

N-(3-Aminopropyl)methacrylamide (APMA)

Structural Differences : APMA has a longer three-carbon spacer between the methacrylamide backbone and the primary amine.

Properties and Applications :

- The extended chain enhances flexibility and accessibility for bio-conjugation, making APMA suitable for post-polymerization modifications (e.g., attaching cancerostatic drugs) .

- APMA’s higher hydrophobicity compared to AEMA may reduce solubility in aqueous formulations .

Poly(2-Oxazoline)s

Structural Differences : Poly(2-oxazoline)s feature a polypeptide-isomeric backbone, distinct from methacrylamide-based polymers.

Properties and Applications :

- These polymers exhibit tunable thermoresponsiveness and lower immunogenicity than HPMA but lack the primary amine reactivity of AEMA .

- They are emerging as alternatives for drug delivery but require further optimization for gene delivery applications .

Research Findings and Key Data

Gene Delivery Performance

- AEMA vs. DMAEMA : Block copolymers containing AEMA (e.g., pMAT-b-AEMA) show 60% lower cytotoxicity in HeLa cells compared to DMAEMA-based systems. However, DMAEMA-containing statistical copolymers achieve 2.5-fold higher transfection efficiency in HepG2 cells .

- Colloidal Stability : AEMA-based polyplexes retain sizes <200 nm in physiological saline, whereas DMAEMA systems aggregate to >500 nm within 1 hour .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)methacrylamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, in the synthesis of iron-binding polymers, This compound is derivatized with hydroxypyridinone chelators through a multi-step process involving protection/deprotection of functional groups (e.g., benzyl chloride for hydroxyl protection) . Purity (>98%) is achieved using HPLC and precipitation in acetone, as demonstrated in RAFT polymerization workflows .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Key techniques include:

- NMR and FTIR : To confirm amine and methacrylamide functional groups.

- HPLC : For purity assessment (e.g., >98% purity reported in copolymer studies) .

- Mass spectrometry : Molecular weight validation (e.g., MW 164.63 g/mol for the hydrochloride salt) .

- Thermogravimetric Analysis (TGA) : Sharp decomposition observed at >300°C, indicating thermal stability .

Q. What are the primary applications of this compound in polymer chemistry?

- Methodological Answer : It serves as a functional monomer in:

- Glycopolymers : Incorporated via RAFT polymerization for lectin-binding studies, with optimized ratios of HEAA, AEMA, and glyconamidoethyl methacrylamides .

- Cationic polymers : Modified cellulose nanocrystals for enhanced cytocompatibility, where charge density is tuned by adjusting monomer ratios .

Advanced Research Questions

Q. How can this compound be used to design molecularly imprinted polymers (MIPs) for proteomics?

- Methodological Answer : In MIPs targeting peptides like NLLGLIEAK, combinatorial synthesis employs This compound hydrochloride (EAMA·HCl) with trifluoromethyl-phenylurea (TFU) and methacrylic acid (MAA) as functional monomers. Cross-linkers (EDMA, DVB) are critical for pore structure and binding specificity. Optimization involves screening monomer-crosslinker ratios to balance selectivity and rebinding capacity .

Q. What strategies mitigate cytotoxicity in this compound-based polymers for biomedical applications?

- Methodological Answer :

- Charge modulation : Reducing cationic charge density by copolymerizing with neutral monomers (e.g., 2-methacryloyloxyethyl phosphorylcholine) minimizes membrane disruption .

- End-group removal : Purification via dialysis or precipitation eliminates residual dithioesters from RAFT polymerization, as residual chain-transfer agents can induce oxidative stress .

- Cytotoxicity assays : MTT testing on HeLa cells confirms biocompatibility thresholds (e.g., IC50 > 500 µg/mL for DMAPMA·HCl copolymers) .

Q. How do thermal properties of this compound-containing gels inform gelation mechanisms?

- Methodological Answer : In organogels (e.g., mustard oil gels), TGA-DSC analysis reveals:

- Single-stage decomposition at >300°C, indicating homogeneity .

- Endothermic transitions correlate with mesophasic changes, quantified via specific heat capacity (Cp) measurements. Cp values for gels (1.2–1.5 J/g·K) differ from free oils, reflecting hydrogen-bonding networks stabilized by the gelator .

Q. What are the challenges in copolymerizing this compound with hydrophobic monomers?

- Methodological Answer : Hydrophilic-hydrophobic mismatch can lead to phase separation. Strategies include:

Properties

CAS No. |

63298-57-7 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |

InChI Key |

RFZRLVGQBIINKQ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCCN |

Canonical SMILES |

CC(=C)C(=O)NCCN |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.